6'-(p-Hydroxybenzoyl)mussaenosidic acid

Catalog No.
S884914
CAS No.
87667-61-6
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-(p-Hydroxybenzoyl)mussaenosidic acid

CAS Number

87667-61-6

Product Name

6'-(p-Hydroxybenzoyl)mussaenosidic acid

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1

InChI Key

IUXOFSAPFXGQID-KLZCBZFCSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O
  • Natural Product Research: 6'-PHBA is a natural product, likely derived from a plant source []. Research in natural product chemistry often focuses on identifying and characterizing novel compounds with potential biological activity [].

Limited Availability of Research Data:

It's important to note that there is a scarcity of scientific literature explicitly mentioning 6'-PHBA's research applications. Resources like PubChem and scientific databases haven't revealed extensive studies on its properties or biological effects.

Future Research Potential:

Despite the limited current data, 6'-PHBA's structure offers possibilities for future exploration. The presence of a hydroxybenzoyl group and a mussaenosidic acid moiety suggests potential for research in these areas:

  • Hydroxybenzoyl Derivatives: Compounds containing a hydroxybenzoyl group have been investigated for various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Researching 6'-PHBA in this context could be interesting.
  • Mussaenosidic Acid Derivatives: Mussaenosidic acid, a related compound, has been isolated from plants and studied for its potential biological effects, though detailed information is lacking.

6'-(p-Hydroxybenzoyl)mussaenosidic acid is a complex organic compound with the molecular formula C23H28O12 and a molecular weight of 496.5 g/mol. It is classified as an iridoid glycoside, primarily derived from the plant species Vitex negundo. This compound features a p-hydroxybenzoyl moiety attached to the mussaenosidic acid structure, which contributes to its unique chemical properties and potential biological activities .

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: This compound can be reduced to yield alcohols or other derivatives.
  • Substitution: Hydroxyl groups may participate in substitution reactions, forming esters or ethers.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride for reduction, and various acid chlorides for substitution reactions .

Research indicates that 6'-(p-Hydroxybenzoyl)mussaenosidic acid exhibits various biological activities. It has shown moderate anti-inflammatory effects, particularly in inhibiting nitric oxide production in lipopolysaccharide-induced macrophages. Additionally, it may possess antioxidant properties, although specific mechanisms and targets are still under investigation .

The synthesis of 6'-(p-Hydroxybenzoyl)mussaenosidic acid typically involves the following steps:

  • Protection of Hydroxyl Group: The hydroxyl group on the glucose moiety of mussaenosidic acid is protected using acetic anhydride and pyridine.
  • Introduction of p-Hydroxybenzoyl Group: A p-hydroxybenzoyl group is introduced at the C-6 position using p-hydroxybenzoic acid, dicyclohexylcarbodiimide, and dimethylaminopyridine in chloroform.
  • Deprotection: The protected intermediate is deprotected using methanesulfonic acid in methanol.
  • Purification: The final product is purified through column chromatography followed by recrystallization .

6'-(p-Hydroxybenzoyl)mussaenosidic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as a lead compound in drug development.
  • Natural Products Research: It can be used in studies focusing on plant-derived compounds and their effects on human health.
  • Cosmetics: Its antioxidant properties could make it suitable for formulations aimed at skin health .

Current studies on the interactions of 6'-(p-Hydroxybenzoyl)mussaenosidic acid focus on its binding with various biological macromolecules. Preliminary findings suggest that its hydroxyl groups may facilitate hydrogen bonding with proteins or nucleic acids, influencing pathways related to inflammation and oxidative stress .

6'-(p-Hydroxybenzoyl)mussaenosidic acid shares structural similarities with several other compounds:

Compound NameStructure FeaturesUnique Aspects
Mussaenosidic AcidContains iridoid structureLacks p-hydroxybenzoyl group
2″-O-α-L-Rhamnopyranosyl-isovitexinGlycoside with rhamnoseDifferent sugar moiety
Acetylvalerenolic AcidValerenolic backboneDifferent biological activity profile

These compounds exhibit varying biological activities and applications, highlighting the uniqueness of 6'-(p-Hydroxybenzoyl)mussaenosidic acid within this chemical class .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

496.15807632 g/mol

Monoisotopic Mass

496.15807632 g/mol

Heavy Atom Count

35

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

Explore Compound Types